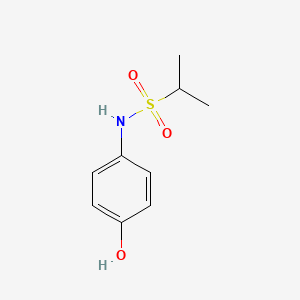
1,3,7-Trimethoxy-6-methyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Trimethoxy-6-methyl-9H-carbazole is a chemical compound belonging to the class of carbazoles. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 1,3,7-Trimethoxy-6-methyl-9H-carbazole typically involves the methylation of carbazole derivatives. One common synthetic route includes the reaction of carbazole with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out under reflux conditions to achieve high yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
1,3,7-Trimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Scientific Research Applications
1,3,7-Trimethoxy-6-methyl-9H-carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives, which are important in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1,3,7-Trimethoxy-6-methyl-9H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in modulating its activity by influencing its binding affinity and specificity. The compound can interact with various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1,3,7-Trimethoxy-6-methyl-9H-carbazole can be compared with other carbazole derivatives such as:
1,3,6-Trimethoxy-9H-carbazole: Similar in structure but differs in the position of the methoxy groups, leading to different chemical and biological properties.
1,3,7-Trimethoxy-9H-carbazole: Lacks the methyl group at the 6-position, which can affect its reactivity and applications.
3,6-Dimethoxy-9H-carbazole:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical behavior and applications.
Properties
CAS No. |
919090-32-7 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1,3,7-trimethoxy-6-methyl-9H-carbazole |
InChI |
InChI=1S/C16H17NO3/c1-9-5-11-12-6-10(18-2)7-15(20-4)16(12)17-13(11)8-14(9)19-3/h5-8,17H,1-4H3 |
InChI Key |
FXDDHGHJTKHVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=C(C=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis[2-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12636053.png)
![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)
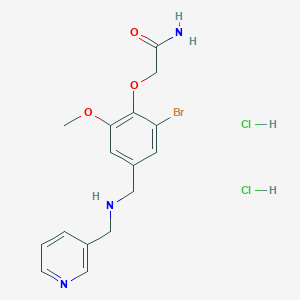
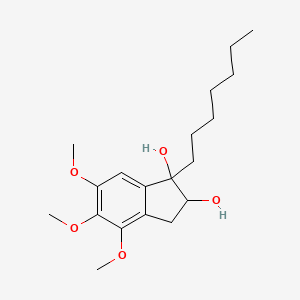

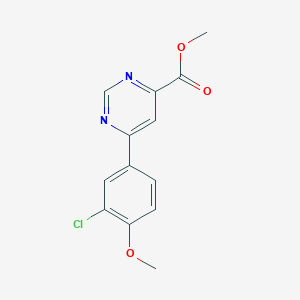
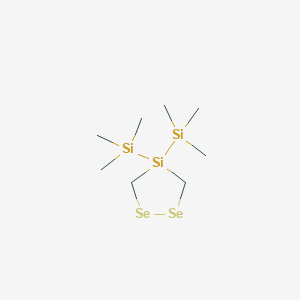
![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
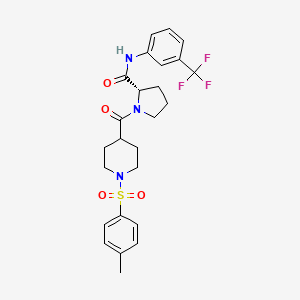
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)

![1-Phenyl-3-({2-[(propan-2-yl)sulfanyl]ethyl}amino)but-2-en-1-one](/img/structure/B12636141.png)
